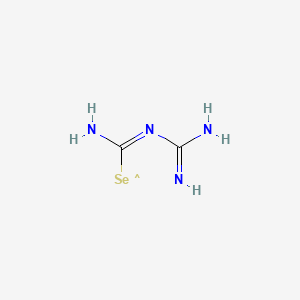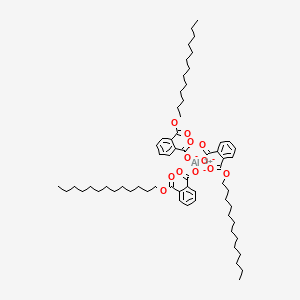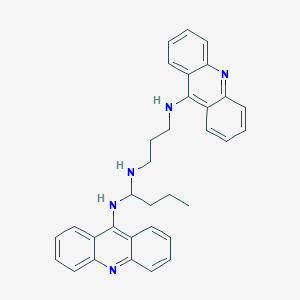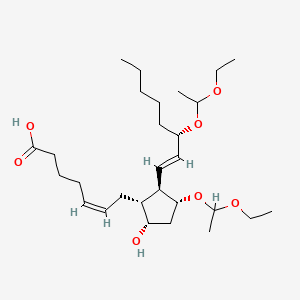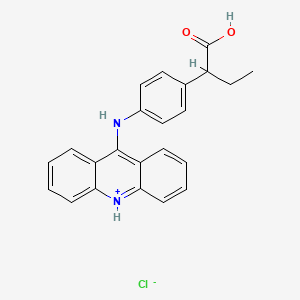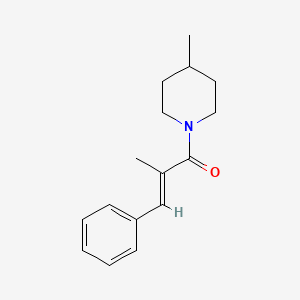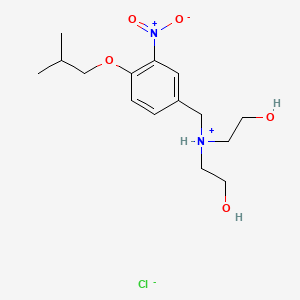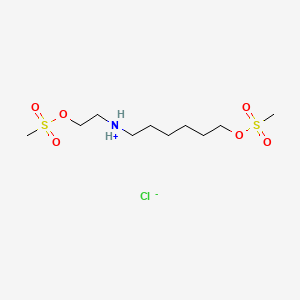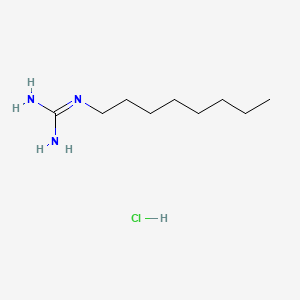
Octylguanidine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octylguanidine monohydrochloride is a chemical compound with the molecular formula C9H22ClN3. It is known for its protective properties in various biological systems, particularly in protecting the heart from reperfusion damage in hyperthyroid rats
Méthodes De Préparation
The synthesis of octylguanidine monohydrochloride typically involves the reaction of octylamine with cyanamide, followed by hydrochloric acid treatment to form the monohydrochloride salt. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Octylguanidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: The compound can be reduced to form simpler amine derivatives.
Applications De Recherche Scientifique
Octylguanidine monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Medicine: It has shown protective effects against myocardial damage induced by ischemia-reperfusion in rat hearts.
Industry: this compound is used in the formulation of various industrial products due to its surfactant-like properties.
Mécanisme D'action
The protective effects of octylguanidine monohydrochloride are primarily due to its ability to inhibit the opening of mitochondrial non-specific pores, which are associated with heart injury induced by reperfusion . This inhibition helps preserve mitochondrial function, including ATP synthesis and membrane potential. The compound also protects against oxidative stress by preventing the accumulation of reactive oxygen species and maintaining cellular integrity .
Comparaison Avec Des Composés Similaires
Octylguanidine monohydrochloride can be compared with other guanidine derivatives such as phenylethylbiguanidide and decamethylenediguanidide. While all these compounds act as energy transfer inhibitors, this compound is unique in its ability to inhibit all three phosphorylation sites and protect against various forms of oxidative damage . This makes it particularly valuable in medical and industrial applications.
Propriétés
Numéro CAS |
69490-30-8 |
|---|---|
Formule moléculaire |
C9H22ClN3 |
Poids moléculaire |
207.74 g/mol |
Nom IUPAC |
2-octylguanidine;hydrochloride |
InChI |
InChI=1S/C9H21N3.ClH/c1-2-3-4-5-6-7-8-12-9(10)11;/h2-8H2,1H3,(H4,10,11,12);1H |
Clé InChI |
DZONCCFWXXJBEF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN=C(N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


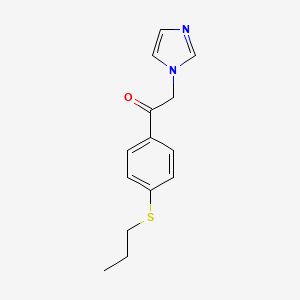
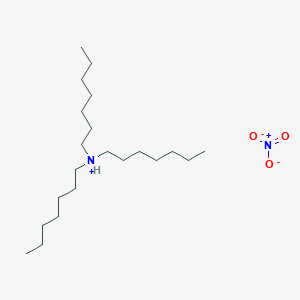
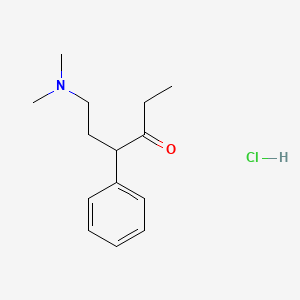
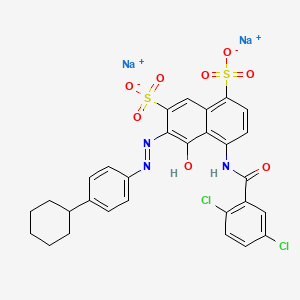
![2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B13767282.png)
